N-(1-((2,5-dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide
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Overview
Description
Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom (N). They play a crucial role in the structure of proteins and are present in a wide range of pharmaceuticals .
Synthesis Analysis
N,N-Dialkyl amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), are common polar solvents used in synthetic organic chemistry. They are versatile synthons that can be used in a variety of ways to generate different functional groups .Molecular Structure Analysis
The molecular structure of amides involves a carbonyl group (C=O) linked to a nitrogen atom. This can be represented as a 2D or 3D structure .Chemical Reactions Analysis
Amides can participate in a variety of chemical reactions. For example, N,N-dialkyl amides can be used to deliver different functional groups such as amino (R-NMe2), formyl (R-CHO), methylene (R-CH2), cyano (R-CN), amidoalkyl (CH2N(CH3)-C(=O)CH3-R) aminocarbonyl (R-CONMe2), carbonyl (R-CO), methyl (-Me), and a single atoms such as C, O, H etc .Physical And Chemical Properties Analysis
The physical and chemical properties of amides can vary greatly depending on their specific structure. For example, acetamide is solid at room temperature, and its melting point is approximately 82 degrees Celsius .Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Without specific knowledge of the compound’s targets and mode of action, it’s challenging to accurately summarize the biochemical pathways that this compound might affect
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(1-((2,5-dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide are currently unknown . These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(2,5-dimethylanilino)-2-oxo-2-phenylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-9-10-13(2)16(11-12)20-18(19-14(3)21)17(22)15-7-5-4-6-8-15/h4-11,18,20H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVDKEIHGPHTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(C(=O)C2=CC=CC=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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